(5Z)-2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound characterized by its unique triazolo-thiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds through reactions such as condensation, cyclization, and substitution. Specific reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is scaled up using batch or continuous flow reactors. The choice of reactor and process parameters is crucial to ensure consistent quality and efficiency. Advanced techniques such as automated synthesis and real-time monitoring are employed to enhance production efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
(5Z)-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Heparinoid Compounds: Structurally similar to heparin, used for their anticoagulant properties.
Triple Bond Compounds: Compounds with triple bonds, such as nitrogen molecules.
Uniqueness
What sets (5Z)-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE apart is its triazolo-thiazole core, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C22H16ClN3O2S |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
(5Z)-2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H16ClN3O2S/c1-28-18-7-3-2-5-16(18)6-4-8-19-21(27)26-22(29-19)24-20(25-26)14-11-15-9-12-17(23)13-10-15/h2-14H,1H3/b6-4+,14-11+,19-8- |
InChI Key |
HRVCNOBDTMFPMK-IDAPHMENSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=C(C=C4)Cl)S2 |
Canonical SMILES |
COC1=CC=CC=C1C=CC=C2C(=O)N3C(=NC(=N3)C=CC4=CC=C(C=C4)Cl)S2 |
Origin of Product |
United States |
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